N,N'-Diacetyl-1,4-phenylenediamine chemical properties
N,N'-Diacetyl-1,4-phenylenediamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N'-Diacetyl-1,4-phenylenediamine
This guide provides a comprehensive technical overview of N,N'-Diacetyl-1,4-phenylenediamine, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the synthesis, characterization, reactivity, and biological relevance of this compound, emphasizing the causal relationships behind its chemical behavior and analytical signatures.
Core Identity and Nomenclature
N,N'-Diacetyl-1,4-phenylenediamine, also known as 1,4-diacetamidobenzene, is a symmetrically disubstituted aromatic diamide. Its chemical identity is established by a consistent set of identifiers across multiple authoritative chemical databases.
Caption: Chemical structure of N,N'-Diacetyl-1,4-phenylenediamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 140-50-1 | [1][2][3] |
| IUPAC Name | N-(4-acetamidophenyl)acetamide | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 192.21 g/mol | [2][4] |
| Synonyms | 1,4-Diacetamidobenzene, N,N'-Diacetyl-p-phenylenediamine, p-Phenylenediacetamide, 4'-Acetamidoacetanilide |[1][2][3] |
Physicochemical Properties
This compound is a stable, solid material under standard laboratory conditions. Its high melting point is indicative of a well-ordered crystal lattice structure stabilized by intermolecular hydrogen bonding between the amide N-H and carbonyl C=O groups of adjacent molecules.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | White to brown crystalline powder | [5] | |
| Melting Point | >300 °C | Some sources report a specific range of 310-312 °C. The high value reflects strong intermolecular forces. | [1][5][6] |
| Boiling Point | 483.8 ± 28.0 °C | Predicted value; decomposition may occur at lower temperatures. | [5][6] |
| Density | 1.235 ± 0.06 g/cm³ | Predicted value. | [5][6][7] |
| Solubility | Insoluble in water. Soluble in hot acetic acid and other polar organic solvents. | Poor aqueous solubility is expected due to the dominant nonpolar aromatic core. |
| pKa | 14.29 ± 0.70 | Predicted value, referring to the amide proton. |[5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of N,N'-Diacetyl-1,4-phenylenediamine is through the diacylation of p-phenylenediamine using an acetylating agent, typically acetic anhydride.
Expertise & Causality: The choice of acetic anhydride is strategic; it is a potent, readily available, and cost-effective acetylating agent. Glacial acetic acid is often used as the solvent because it readily dissolves the starting p-phenylenediamine and is compatible with the acetic anhydride reagent. The reaction is an example of nucleophilic acyl substitution, where the amine groups of p-phenylenediamine act as nucleophiles attacking the electrophilic carbonyl carbons of acetic anhydride. Using an excess of acetic anhydride ensures the reaction proceeds to the di-acetylated product, preventing significant formation of the mono-acetylated intermediate.
Caption: Workflow for the synthesis of N,N'-Diacetyl-1,4-phenylenediamine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by the physical properties of the product and subsequent spectroscopic analysis.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5.4 g (0.05 mol) of p-phenylenediamine in 50 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.
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Reagent Addition: Cautiously add 15.3 mL (0.16 mol) of acetic anhydride to the solution. The addition is exothermic and should be done in a controlled manner.
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Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 30 minutes. This ensures the reaction goes to completion.
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Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Then, cool the mixture further in an ice bath to maximize precipitation of the product.
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Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid sequentially with cold distilled water (to remove residual acetic acid) and then with a small amount of cold ethanol (to facilitate drying).
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Drying: Dry the product in a vacuum oven at 80-100 °C until a constant weight is achieved. The expected yield is typically high (>90%).
-
Verification (Self-Validation): Confirm the identity and purity of the synthesized product by measuring its melting point and performing the spectroscopic analyses detailed in the following section. A sharp melting point close to the literature value indicates high purity.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity. The symmetry of the molecule (C₂ₕ point group) simplifies its NMR spectra.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Interpretation | Source(s) |
|---|---|---|
| ¹H NMR | ~9.8 ppm (s, 2H): Amide N-H protons. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. ~7.5 ppm (s, 4H): Aromatic C-H protons. A single peak is observed due to the chemical and magnetic equivalence of all four aromatic protons. ~2.1 ppm (s, 6H): Acetyl CH₃ protons. A single peak confirms the presence of two equivalent acetyl groups. | [2][8] |
| ¹³C NMR | ~168 ppm: Carbonyl carbons (C=O). ~133 ppm: Aromatic carbons bonded to nitrogen (C-N). ~120 ppm: Aromatic carbons bonded to hydrogen (C-H). ~24 ppm: Methyl carbons (CH₃). | [2][9] |
| FTIR (cm⁻¹) | ~3300: N-H stretching vibration of the secondary amide. ~3050: Aromatic C-H stretching. ~1660: C=O stretching (Amide I band), characteristic of secondary amides. ~1550: N-H bending and C-N stretching (Amide II band). | [1][2][3] |
| Mass Spec (EI) | m/z 192: Molecular ion peak [M]⁺. m/z 150: Loss of an acetyl radical (•COCH₃). m/z 108: Loss of both acetyl groups, corresponding to the p-phenylenediamine radical cation. |[1][3][10] |
Reactivity and Biological Significance
Chemical Reactivity
N,N'-Diacetyl-1,4-phenylenediamine is a relatively stable compound. The amide linkages are resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions with heating to regenerate p-phenylenediamine. The electron-withdrawing nature of the acetyl groups deactivates the aromatic ring towards electrophilic substitution compared to aniline or p-phenylenediamine.
Role as a Detoxified Metabolite
From a drug development and toxicology perspective, the most critical property of this molecule is its role as a metabolite of p-phenylenediamine (PPD). PPD is a widely used component in oxidative hair dyes and an industrial chemical known for its potential to cause skin sensitization and genotoxicity.[11][12]
The human body, particularly the skin and liver, can detoxify PPD through N-acetylation, a phase II metabolic reaction. This process, catalyzed by N-acetyltransferase enzymes, converts the reactive primary amine groups of PPD into stable amide groups, forming first N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[12]
Authoritative Insight: Crucially, studies have demonstrated that while PPD itself can be genotoxic, its N-monoacetylated and N,N'-diacetylated metabolites are non-genotoxic in vitro.[12] This detoxification pathway is a primary mechanism by which the body mitigates the potential harm of PPD exposure. Understanding the rate and extent of this biotransformation is essential for assessing the systemic risk of PPD-containing products.
Caption: Detoxification pathway of PPD to its non-genotoxic diacetylated metabolite.
Safety and Handling
As a laboratory chemical, N,N'-Diacetyl-1,4-phenylenediamine must be handled with appropriate care.
-
GHS Classification: The substance is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2][7]
-
Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
-
Precautionary Statements (P-phrases):
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2][7]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid generating dust. Store in a tightly closed container in a dry, cool place.[7]
References
-
NIST. (n.d.). N,N'-Diacetyl-1,4-phenylenediamine. NIST Chemistry WebBook. Retrieved from [Link]
-
ATK Chemical Company Limited. (n.d.). N,N'-DIACETYL-1,4-PHENYLENEDIAMINE. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-diacetyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 10). N,N'-DIACETYL-1,4-PHENYLENEDIAMINE. Retrieved from [Link]
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PubChem. (n.d.). P-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). N,N'-Diacetyl-1,4-phenylenediamine. NIST Chemistry WebBook (alternative link). Retrieved from [Link]
-
NIST. (n.d.). N,N'-Diacetyl-1,4-phenylenediamine. NIST Chemistry WebBook (data page). Retrieved from [Link]
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NIST. (n.d.). N,N'-Diacetyl-1,4-phenylenediamine. NIST Chemistry WebBook (gas-phase IR). Retrieved from [Link]
-
ResearchGate. (2006, August 7). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Retrieved from [Link]
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